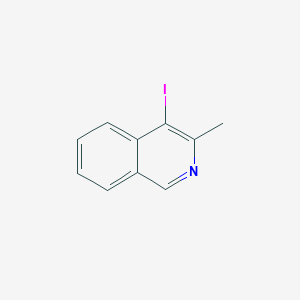

4-Iodo-3-methylisoquinoline

Description

4-Iodo-3-methylisoquinoline is a halogenated isoquinoline derivative characterized by an iodine substituent at position 4 and a methyl group at position 3 of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom in the second position of a fused benzene-pyridine ring system. These compounds are pivotal in medicinal chemistry due to their presence in bioactive natural products (e.g., papaverine) and their utility as synthetic intermediates for pharmaceuticals, catalysts, and materials science applications .

Properties

IUPAC Name |

4-iodo-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUCENNZJXVTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720918 | |

| Record name | 4-Iodo-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947395-80-4 | |

| Record name | 4-Iodo-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylisoquinoline can be achieved through several methods. One common approach involves the iodination of 3-methylisoquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 4-Iodo-3-methylisoquinoline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form 3-methylisoquinoline or other derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products:

Substitution: Products include 4-azido-3-methylisoquinoline or 4-cyano-3-methylisoquinoline.

Oxidation: Products include 4-iodo-3-methylisoquinoline-1-carboxylic acid.

Reduction: Products include 3-methylisoquinoline.

Scientific Research Applications

4-Iodo-3-methylisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.

Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents, including antimalarial and anticancer drugs.

Industry: It is used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylisoquinoline involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to inhibit the sodium efflux pump PfATP4 in Plasmodium falciparum, leading to the accumulation of sodium ions within the parasite and causing its lysis . This highlights its potential as a therapeutic agent by targeting essential pathways in pathogens.

Comparison with Similar Compounds

4-Iodoquinoline (C₉H₆IN)

- Structure: Quinoline scaffold with iodine at position 3.

- Comparison: The quinoline framework (nitrogen at position 1) exhibits distinct electronic properties compared to isoquinoline (nitrogen at position 2). The iodine substituent in both compounds facilitates similar reactivity in halogen-exchange reactions, but the isoquinoline derivative may show altered regioselectivity in electrophilic substitution due to differences in electron density distribution .

4-Chloro-3-Iodo-2-Methylquinoline (C₁₀H₇ClIN)

- Structure: Quinoline with chlorine at position 4, iodine at position 3, and methyl at position 2.

- The presence of both chlorine and iodine offers dual functionalization sites, contrasting with 4-iodo-3-methylisoquinoline’s single halogen .

Substituent Position and Electronic Modulation

6-Methoxy-3-Methylisoquinoline (C₁₁H₁₁NO)

- Structure : Methoxy group at position 6 and methyl at position 3.

- Comparison: The electron-donating methoxy group enhances resonance stabilization, which may increase stability under acidic conditions compared to the electron-withdrawing iodine in 4-iodo-3-methylisoquinoline. This difference significantly impacts applications in metal-catalyzed reactions .

Ethyl 7-Chloro-1-Methylisoquinoline-3-Carboxylate (C₁₃H₁₂ClNO₂)

- Structure : Chlorine at position 7, methyl at position 1, and an ester group at position 3.

- Comparison: The ester moiety introduces polarity, improving solubility in polar solvents, whereas 4-iodo-3-methylisoquinoline’s nonpolar substituents favor lipid solubility. The chlorine substituent’s electronegativity may also alter hydrogen-bonding interactions in biological systems .

Aryl-Substituted Isoquinolines

4-(4-Methoxyphenyl)-3-Phenylisoquinoline (C₂₂H₁₇NO)

- Structure : Aryl groups at positions 3 and 4.

- In contrast, 4-iodo-3-methylisoquinoline’s smaller substituents allow for better ligand-metal interactions in coordination chemistry .

Pyridine Derivatives with Iodo-Methyl Substitution

4-Iodo-2-Isopropoxy-3-Methylpyridine (C₉H₁₂INO)

- Structure : Pyridine ring with iodine, methyl, and isopropoxy groups.

- Comparison: The absence of a fused benzene ring (as in isoquinoline) reduces aromatic stabilization, making the pyridine derivative more reactive in electrophilic substitutions. The isopropoxy group introduces steric and electronic effects absent in 4-iodo-3-methylisoquinoline .

Data Tables for Key Comparisons

Table 1. Molecular Properties of Selected Compounds

Table 2. Substituent Effects on Reactivity

| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Steric Hindrance |

|---|---|---|---|

| 4-Iodo-3-methylisoquinoline | None | I (C4) | Moderate (CH₃) |

| 4-(4-Methoxyphenyl)-3-phenylisoquinoline | OCH₃ (C4) | None | High (aryl) |

| Ethyl 7-chloro-1-methylisoquinoline-3-carboxylate | None | Cl (C7), ester (C3) | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.